
4-Propylbiphenyl
Overview
Description
4-Propylbiphenyl (CAS 10289-45-9) is an organic compound with the molecular formula C₁₅H₁₆ and a molecular weight of 196.29 g/mol. It consists of a biphenyl core (two linked benzene rings) with a propyl (-CH₂CH₂CH₃) substituent at the 4-position of one ring, making it a member of the alkylbiphenyl family. Key properties include:
- Boiling Point: 109–111°C
- Melting Point: 5–17°C
- Density: 0.99 g/cm³
- Purity: Typically 96–98% (commercial grades) .
It is used primarily in research settings, such as organic synthesis intermediates or reference standards .
Preparation Methods
4-Propylbiphenyl can be synthesized by reacting biphenyl with propylbromide. The detailed synthesis involves selecting appropriate reaction conditions, catalysts, and solvents, and is typically carried out under laboratory conditions . Industrial production methods often involve catalytic coupling reactions, such as the Suzuki-Miyaura coupling, which utilizes boron reagents and palladium catalysts to form the biphenyl structure . These methods are favored for their efficiency and scalability in industrial applications.
Chemical Reactions Analysis
Electrophilic Bromination
4-Propylbiphenyl undergoes bromination via electrophilic aromatic substitution. In the presence of FeCl₃, liquid bromine selectively substitutes at the para position of the unsubstituted benzene ring, yielding 4-bromo-4'-propylbiphenyl .
Reaction Conditions
Catalyst | Solvent | Temperature | Bromine Equivalents | Yield (Approx.) |
---|---|---|---|---|
FeCl₃ | Dichloromethane | 20–30°C | 1.1–1.2 | 80% |
This reaction proceeds via a π-complex intermediate, followed by nucleophilic attack of Br⁺ to form a carbocation stabilized by resonance . The propyl group directs substitution to the para position through its electron-donating inductive effect.
Suzuki Cross-Coupling Reactions
The brominated derivative 4-bromo-4'-propylbiphenyl serves as a substrate for palladium-catalyzed Suzuki couplings. Lithiation with n-BuLi followed by reaction with a boronic ester produces 4'-propylbiphenyl-4-boronic acid , a key intermediate for cross-couplings .
Example Protocol
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Lithiation :
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Substrate: 4-Bromo-4'-propylbiphenyl
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Reagent: n-BuLi (−78°C, THF)
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Time: 1 hr
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Boronation :
This boronic acid participates in couplings with aryl halides under Pd(PPh₃)₄ catalysis, enabling synthesis of extended biaryl systems .
Oxidation to Carboxylic Acid
The propyl side chain can be oxidized to a carboxylic acid group, forming 4'-propylbiphenyl-4-carboxylic acid . While specific oxidation conditions are not detailed in the provided sources, analogous protocols typically employ strong oxidizers like KMnO₄ or CrO₃ under acidic conditions .
Functionalization of Carboxylic Acid Derivatives
The carboxylic acid undergoes further transformations:
a. Acid Chloride Formation
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Reagents : Oxalyl chloride or SOCl₂ (with catalytic DMF)
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Solvent : Dichloromethane or toluene
Example :
text4'-Propylbiphenyl-4-carboxylic acid + SOCl₂ → 4'-Propylbiphenyl-4-carbonyl chloride Yield: >90% [7]
b. Amide Coupling
The acid chloride reacts with amines to form amides:
textR-NH₂ + 4'-Propylbiphenyl-4-carbonyl chloride → R-NH-C(O)-Biphenyl Conditions: Pyridine, RT, 18 hrs [7]
Hydrogenation
While this compound itself is saturated, intermediates in its synthesis (e.g., ketones) undergo hydrogenation. For example, palladium-catalyzed hydrogenation reduces propenyl intermediates to propyl groups .
Conditions :
Scientific Research Applications
Scientific Research Applications
4-Propylbiphenyl has been explored for various scientific research applications:
Chemistry
- Intermediate in Organic Synthesis : It serves as a precursor for synthesizing liquid crystal materials and other organic compounds due to its stability and reactivity.
- Liquid Crystal Displays : Its properties make it suitable for use in liquid crystal displays (LCDs), where it contributes to the formation of liquid crystalline phases.
Biology
- Drug Delivery Systems : Research is ongoing to explore its potential as a carrier for drug delivery systems, particularly in targeted therapies.
- Biological Interactions : Studies have investigated its interactions with biological molecules, which may lead to insights into its pharmacological properties.
Medicine
- While not directly used in clinical settings, derivatives of this compound are being researched for their potential therapeutic effects, particularly in cancer treatment and neuroprotection.
Industrial Applications
This compound finds several applications in industry:
- Solvent and Catalyst : It is utilized as a solvent and catalyst in various organic synthesis processes.
- Electronic Devices : Its thermal stability makes it an ideal candidate for use in electronic devices such as LEDs and other optoelectronic components.
Case Study 1: Anticancer Activity
In vitro studies have shown that this compound derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cell lines. This suggests potential for further development as an anticancer agent.
Case Study 2: Neuroprotective Effects
Research indicates that certain derivatives may provide neuroprotective effects, potentially beneficial in treating neurodegenerative diseases like Alzheimer's. Animal studies have demonstrated improved cognitive function with treatment.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Propylbiphenyl involves its interaction with molecular targets and pathways within biological systems. The compound can undergo electrophilic aromatic substitution reactions, which allow it to interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Alkyl-Substituted Biphenyls
Alkylbiphenyls differ in the length and position of their alkyl chains, which influence their physical and chemical properties. Below is a comparison with homologs:
Key Trends :
- Chain Length vs. Properties : Longer alkyl chains increase molecular weight, hydrophobicity, and boiling points.
- Applications : Longer chains (e.g., heptyl, octyl) may serve in liquid crystal displays (LCDs), whereas shorter chains (propyl, butyl) are more suited for synthetic intermediates .
Comparison with Functionalized Derivatives
Functional groups on the biphenyl core significantly alter reactivity and applications:
Key Insights :
- Reactivity : Boronic acid and acetylene derivatives are more reactive in coupling reactions than this compound.
- Polarity: 4-Phenylphenol’s -OH group enhances water solubility and toxicity compared to non-polar this compound .
Structural Analogues: this compound vs. 4-Phenylphenol
While both contain a biphenyl core, 4-Phenylphenol (CAS 92-69-3) has a hydroxyl group instead of a propyl chain:
Biological Activity
4-Propylbiphenyl is a biphenyl derivative with significant implications in various biological activities, including its potential therapeutic applications and environmental impact. This article explores the biological activity of this compound, examining its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : CH
- Molecular Weight : 168.24 g/mol
- IUPAC Name : 1,1'-Biphenyl, 4-propyl-
The compound features a biphenyl core with a propyl group attached to one of the phenyl rings, influencing its lipophilicity and biological interactions.
Pharmacological Properties
Research indicates that biphenyl derivatives, including this compound, exhibit various biological activities:
- GPR88 Agonism : Studies have shown that certain biphenyl derivatives can act as agonists for GPR88, a G protein-coupled receptor implicated in neuropsychiatric disorders. For instance, modifications at the para position of biphenyl can enhance agonist activity, potentially leading to therapeutic applications in treating conditions like alcohol addiction .
- Fatty Acid Amide Hydrolase (FAAH) Inhibition : Some biphenyl compounds have been characterized for their ability to inhibit FAAH, an enzyme involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of these signaling molecules, which may have analgesic and anxiolytic effects. For example, URB524, a biphenyl derivative, demonstrated an IC value of 63 nM against FAAH .
- Antioxidant Activity : Biphenyl derivatives have also been studied for their antioxidant properties. The presence of substituents such as propyl can modulate these effects, potentially providing protective benefits against oxidative stress in biological systems.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural characteristics:
- Lipophilicity : The introduction of alkyl groups (like propyl) increases lipophilicity, which can enhance membrane permeability and receptor binding affinity.
- Substituent Effects : Variations in substituents at different positions on the biphenyl structure can significantly affect potency and efficacy. For example, small polar groups at the meta position have shown to improve inhibitory potency against FAAH .
Summary of SAR Findings
Compound | Position | Substituent | Activity (IC) |
---|---|---|---|
URB524 | Distal | None | 63 nM |
URB597 | Meta | Carbamoyl | 4.6 nM |
This compound | Para | Propyl | TBD |
Case Studies
Several studies highlight the practical implications of this compound and related compounds:
- Neuropharmacology : A study demonstrated that GPR88 agonists could reduce alcohol self-administration in animal models when administered intraperitoneally. This suggests potential for developing treatments for alcohol use disorder using compounds like this compound as a scaffold for further optimization .
- Environmental Impact : The Toxics Use Reduction Institute reported on companies successfully reducing toxic substances in manufacturing processes by substituting harmful solvents with safer alternatives. Although not directly linked to this compound, this reflects a broader trend towards safer chemical practices in industries that may utilize biphenyl derivatives .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and purifying 4-propylbiphenyl in laboratory settings?
- Methodological Answer : Synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, using biphenyl derivatives and propyl halides. Purification is achieved via column chromatography with silica gel, followed by recrystallization using ethanol or hexane. Verification of purity requires nuclear magnetic resonance (NMR) spectroscopy and gas chromatography–mass spectrometry (GC-MS) .
- Key Data :
Technique | Purpose | Example Conditions |
---|---|---|
Suzuki Coupling | Synthesis | Pd(PPh₃)₄ catalyst, K₂CO₃ base, 80°C |
Column Chromatography | Purification | Hexane:ethyl acetate (9:1) |
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?
- Methodological Answer : Use H/C NMR for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and differential scanning calorimetry (DSC) for thermal stability. Cross-reference spectral data with databases like NIST Chemistry WebBook .
Q. What toxicological data exist for this compound, and how should researchers address gaps in hazard assessment?
- Methodological Answer : Review EPA’s Toxicological Review of biphenyl derivatives (e.g., CAS 92-52-4) for baseline data. For gaps, design in vitro assays (e.g., Ames test for mutagenicity) and in vivo rodent studies, adhering to OECD guidelines. Prioritize peer-reviewed studies over unreviewed sources .
Q. What safety protocols are critical when handling this compound in laboratory experiments?
Properties
IUPAC Name |
1-phenyl-4-propylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYIXKXYHOLMRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908109 | |
Record name | 4-Propyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10289-45-9 | |
Record name | 4-Propyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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